molecular formula C24H29NO4 B13398882 N-Fmoc-R-2-amino-Nonanoic acid

N-Fmoc-R-2-amino-Nonanoic acid

Cat. No.: B13398882
M. Wt: 395.5 g/mol
InChI Key: GUZDXKHXLJQSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-R-2-amino-Nonanoic acid is a non-canonical amino acid derivative featuring a 9-carbon aliphatic chain (nonanoic acid backbone) with an R-configuration at the α-carbon. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective moiety, commonly utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during elongation . Key applications include:

  • Peptide backbone modification to enhance proteolytic stability or modulate hydrophobicity.
  • Supramolecular self-assembly due to the Fmoc group’s π-π stacking propensity .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,2-6,15-16H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZDXKHXLJQSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid typically involves the protection of the amino group of nonanoic acid with the Fmoc group. This can be achieved through the following steps:

    Protection of the Amino Group: The amino group of nonanoic acid is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of nonanoic acid and Fmoc-Cl are reacted in industrial reactors.

    Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques. Quality control measures ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used in peptide coupling reactions.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid has several applications in scientific research:

    Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.

    Bioconjugation: Used in the preparation of bioconjugates for studying protein-protein interactions.

    Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Mechanism of Action

The primary mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)nonanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Chain Length Variants

Variations in hydrocarbon chain length significantly impact solubility, steric bulk, and functional applications.

Compound Name Chain Length CAS Number Molecular Weight Key Properties Reference
N-Fmoc-6-aminohexanoic acid 6 carbons 88574-06-5 353.39 g/mol Enhanced solubility in polar solvents
Fmoc-R-2-aminoheptanoic acid 7 carbons 1629051-80-4 365.43 g/mol Intermediate hydrophobicity; gelation potential
N-Fmoc-R-2-amino-Nonanoic acid 9 carbons Not specified ~435–450 g/mol* High hydrophobicity; membrane interaction Inferred
N-Fmoc-8-Aminooctanoic acid 8 carbons 126631-93-4 379.45 g/mol Used in lipidated peptide conjugates

Notes:

  • Longer chains (e.g., 9 carbons) reduce aqueous solubility but improve lipid bilayer penetration, making them suitable for antimicrobial peptide design .
  • Shorter chains (e.g., hexanoic acid derivatives) are preferred for water-soluble peptide segments .

Functional Group Modifications

Side-chain functionalization alters reactivity and supramolecular behavior.

Compound Name Modification CAS Number Application Reference
(R)-N-Fmoc-2-amino-oct-7-ynoic acid Alkyne (C≡C) at C7 N/A Click chemistry conjugation
Fmoc-(R)-2-amino-2-methylhept-6-enoic acid Methyl branch + alkene 288617-77-6 Steric hindrance control
Fmoc-L-2-(5-Bromothienyl)alanine Aromatic bromothienyl 220497-50-7 Photocatalytic cross-coupling

Key Findings :

  • Alkyne/alkene groups enable bioorthogonal tagging (e.g., azide-alkyne cycloaddition) .
  • Branched chains (e.g., 2-methyl) increase steric hindrance, slowing aggregation in hydrogel formation .

Stereochemical and Crystalline Behavior

The R-configuration at the α-carbon influences molecular packing and crystallinity:

  • Fmoc-R-2-aminoheptanoic acid forms metastable gels due to planar Fmoc stacking, whereas Fmoc-Y (tyrosine) relies on hydrogen bonding for fibrillar assembly .
  • Crystal vs. Gel Phase : Single-crystal structures of analogs like FmocF (phenylalanine) show similar packing to fiber phases, but discrepancies arise in FmocY, highlighting the need for empirical validation .

Research Implications and Challenges

  • Synthetic Accessibility: Longer chains (e.g., nonanoic acid) require optimized coupling conditions to avoid incomplete Fmoc deprotection .
  • Thermodynamic Stability: Hydrophobic derivatives like nonanoic acid analogs may exhibit lower critical aggregation concentrations (CACs) compared to shorter-chain variants .

Biological Activity

N-Fmoc-R-2-amino-Nonanoic acid is a derivative of nonanoic acid, characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group on the amino group. This compound has garnered attention in the field of medicinal chemistry and peptide synthesis due to its potential biological activities, particularly as an antibacterial agent and in modulating various biochemical pathways.

  • Molecular Formula : C24_{24}H29_{29}NO4_4
  • Molecular Weight : 395.49 g/mol
  • CAS Number : 1262886-66-7

Antibacterial Properties

This compound exhibits promising antibacterial activity. Research has shown that derivatives of amino acids similar to this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2-4 μg/mL
This compoundEscherichia coli8 μg/mL

These results indicate that the compound's lipophilicity and structural features contribute significantly to its antibacterial efficacy, as seen in studies where lipophilic compounds showed enhanced activity against resistant strains .

The precise mechanism of action for this compound is still under investigation. However, it is believed that its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis. This is consistent with findings that highlight the role of lipophilicity in enhancing antimicrobial activity .

Study 1: Efficacy Against Resistant Strains

A study conducted on various polymyxin derivatives, including those similar to this compound, demonstrated that modifications in lipophilicity could significantly alter their effectiveness against resistant bacterial strains. The study found that compounds with optimal lipophilicity displayed superior antibacterial properties, suggesting a potential pathway for developing new antibiotics .

Study 2: In Vivo Toxicity Assessment

In vivo studies assessing the toxicity of this compound showed minimal adverse effects at therapeutic doses. The compound was administered to animal models, where it exhibited a favorable safety profile while maintaining its antibacterial activity. This suggests its potential for therapeutic applications without significant toxicity concerns .

Q & A

Basic Research Questions

Q. How can researchers synthesize N-Fmoc-R-2-amino-Nonanoic acid with high enantiomeric purity?

  • Methodology : Utilize Fmoc-protection strategies combined with asymmetric synthesis techniques. For example, electrochemical approaches (e.g., hypervalent iodine-mediated oxidative rearrangements) can preserve chirality during carboxylate activation . Purify intermediates via reverse-phase HPLC to isolate the R-enantiomer, ensuring >98% purity. Chirality confirmation requires circular dichroism (CD) spectroscopy or X-ray crystallography .
  • Critical Step : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) to avoid racemization.

Q. What purification methods are optimal for removing residual acetic acid from this compound?

  • Methodology : Residual acetic acid (from Fmoc deprotection) can be minimized by:

  • Lyophilization after neutralization with cold diethyl ether.
  • Ion-exchange chromatography using weak anion resins (e.g., Dowex 50WX8) to selectively bind acidic impurities .
    • Validation : Quantify acetic acid via 1H-NMR (δ 2.1 ppm, singlet) or HPLC-MS with a C18 column .

Q. How to confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

Mass Spectrometry (ESI-MS) : Confirm molecular ion peak ([M+H]+ at m/z ≈ 436.5).

FT-IR : Verify Fmoc carbonyl stretches (1690–1710 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

13C-NMR : Assign peaks for the nonanoic acid chain (δ 20–35 ppm) and Fmoc aromatic carbons (δ 120–145 ppm) .

Advanced Research Questions

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS) without side reactions?

  • Optimized Protocol :

  • Coupling : Use HBTU/DIPEA in DMF (1:2:4 molar ratio) for 2 hours at 25°C.
  • Side-Chain Protection : Avoid using acid-labile groups; instead, employ tert-butyl esters for carboxylic acids .
    • Troubleshooting : If truncation occurs, pre-activate the amino acid with HOAt to enhance coupling efficiency .

Q. What strategies mitigate solubility challenges of this compound in aqueous buffers?

  • Approaches :

  • Co-solvent Systems : Use 10–30% DMSO or acetonitrile in PBS (pH 7.4).
  • Micellar Encapsulation : Add Tween-80 (0.1% w/v) to improve dispersion .
    • Validation : Measure solubility via dynamic light scattering (DLS) to confirm monodisperse particle size (<50 nm) .

Q. How to analyze the stability of this compound under varying pH and temperature conditions?

  • Stability Study Design :

pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Analyze degradation via UPLC-PDA at 265 nm (Fmoc absorbance).

Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

  • Key Finding : Fmoc groups degrade rapidly below pH 2, requiring neutral conditions for long-term storage .

Data Contradictions and Resolution

  • Chirality Confirmation : While recommends CD spectroscopy, emphasizes X-ray crystallography for absolute configuration. Resolution : Cross-validate using both techniques when possible .
  • Synthetic Yield : Electrochemical methods ( ) report 70–80% yields, whereas classical coupling ( ) achieves 60–65%. Resolution : Optimize solvent polarity (e.g., THF vs. DMF) to balance yield and enantioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.